molecular formula C14H16 B182165 2,3,6,7-Tetramethylnaphthalene CAS No. 1134-40-3

2,3,6,7-Tetramethylnaphthalene

Cat. No. B182165
CAS RN: 1134-40-3
M. Wt: 184.28 g/mol
InChI Key: QYEOHOUFXNEWEI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylnaphthalene is a hydrocarbon with the molecular formula C14H16 . It is an organic compound used in the synthesis of other chemicals .


Synthesis Analysis

2,3,6,7-Tetramethylnaphthalene can be synthesized from 2,3-dimethylsuccinic anhydride and o-xylene in a five-step process . The higher-melting isomer (threo form) of 1 gave higher-melting products in each step, while the lower-melting isomer (erythro form) of 1 gave lower-melting ones .


Molecular Structure Analysis

The molecular structure of 2,3,6,7-Tetramethylnaphthalene consists of a naphthalene core with four methyl groups attached at the 2, 3, 6, and 7 positions . The average mass of the molecule is 184.277 Da and the monoisotopic mass is 184.125198 Da .


Physical And Chemical Properties Analysis

2,3,6,7-Tetramethylnaphthalene is a solid at room temperature . It has a molecular weight of 184.28 . The compound’s thermophysical properties have been critically evaluated, including its normal boiling temperature, critical temperature and pressure, and density .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : 2,3,6,7-Tetramethylnaphthalene has been synthesized from 2,3-dimethylsuccinic anhydride and o-xylene, with the study of intermediate configurations and reaction dynamics (Dozen & Hatta, 1975).

Applications in Catalysis

  • Catalysis and Zeolite Modification : Research indicates its use in shape-selective methylation of 2-methylnaphthalene over HZSM-5 catalysts modified by steam and tetraethoxysilane. This process emphasizes the role of acidity and catalyst channel adjustments (Zhang et al., 2010).

Material Science and Organic Synthesis

  • Synthesis of π-Extended Compounds : 2,3,6,7-Tetramethylnaphthalene is used in the synthesis of extended π-system compounds like naphthalene diimides, highlighting its role in developing novel organic materials (Hu et al., 2013).

Photoreactive Studies

  • Photooxygenation Studies : The compound has been studied for its behavior under photooxygenation conditions, specifically generating singlet oxygen upon irradiation, demonstrating its potential in photochemical processes (Sakuragi et al., 1982).

Geochemical Analysis

  • Geochemical Significance : Its derivatives, like tetramethylnaphthalenes, have been studied in the context of geochemistry, particularly in understanding the composition and formation processes of crude oils and sedimentary hydrocarbons (Bastow et al., 1996).

properties

IUPAC Name

2,3,6,7-tetramethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-9-5-13-7-11(3)12(4)8-14(13)6-10(9)2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOHOUFXNEWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150397
Record name 2,3,6,7-Tetramethylnaphthalene
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetramethylnaphthalene

CAS RN

1134-40-3
Record name 2,3,6,7-Tetramethylnaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetramethylnaphthalene
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Record name 2,3,6,7-Tetramethylnaphthalene
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Record name 2,3,6,7-tetramethylnaphthalene
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Record name 2,3,6,7-Tetramethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
WL Mosby - Journal of the American Chemical Society, 1953 - ACS Publications
Experimental Tris-(j)-nitrophenyl)-methyl Bromide.—This compound is more readily prepared by the method of Ziegler and Boye6 than by the method of Lewis, Magel and Lipkin. 7 Pre-…
Number of citations: 11 pubs.acs.org
RD Rieke, K White, E McBride - The Journal of Organic Chemistry, 1973 - ACS Publications
Results Synthesis.—The synthesis of I is outlined in Scheme I. The unsaturated diketone III was synthesized by and Ardao. 1 2 Attempted reductionof the carbonyl groups of III using …
Number of citations: 11 pubs.acs.org
Y Dozen, M Hatta - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
2,3,6,7-Tetramethylnaphthalene (7b) was prepared from 2,3-dimethylsuccinic anhydride (1) and o-xylene in five steps, and the configurations of their intermediates were studied. The …
Number of citations: 14 www.journal.csj.jp
T Otsubo, N Sukenobe, Y Aso, F Ogura - Chemistry Letters, 1987 - journal.csj.jp
The title compounds have been prepared with a view of developing new electron donors for low-dimensional molecular complexes. They have increasing donor character in order of the …
Number of citations: 16 www.journal.csj.jp
T Otsubo, N Sukenobe, Y Aso, F Oruga - Synthetic Metals, 1988 - Elsevier
In order to improve the donor character of 1,4,5,8-tetrachalcogenonaphthalene as the simplest example of TTT homologues, we have studied the syntheses and properties of the title …
Number of citations: 19 www.sciencedirect.com
TP Bastow, R Alexander, SJ Fisher, RK Singh… - Organic …, 2000 - Elsevier
Geosynthesis of organic compounds. Part V — methylation of alkylnaphthalenes - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign …
Number of citations: 64 www.sciencedirect.com
MG Bakker - 1985 - ir.canterbury.ac.nz
ESR Spectroscopy has been used to study conformational interconversion and addivity relationships in a number of series of naphthalene derivatives. Oscillation of the alkyl rings in 1,2,…
Number of citations: 3 ir.canterbury.ac.nz
DL Ward - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
C18H16, Mr= 232.3, triclinic, Pi, a= 6.603 (2), b= 8.545 (2), c= 5.238 (2) A, a= 95.10 (2), fl--94.72 (3), y= 84.80 (2)(292 K), Z= 1, Dx= 1.320 Mg m-3. The material was synthesized by …
Number of citations: 2 scripts.iucr.org
A Sygula, FR Fronczek, PW Rabideau - Tetrahedron letters, 1997 - Elsevier
The title C 30 H 28 hydrocarbon, a potential precursor for the synthesis of buckybowls and carbon cages, is synthesized from 2,3,6,7-tetramethylnaphthalene in eight steps. X-ray crystal …
Number of citations: 10 www.sciencedirect.com
WL Mosby - Journal of the American Chemical Society, 1953 - ACS Publications
The Ultraviolet Absorption Spectra of Some Polymethylnaphthalenes Page 1 3348 William L. Mosby Vol. [Contribution from The Central Research Laboratory, General Aniline and Film …
Number of citations: 25 pubs.acs.org

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